![molecular formula C16H17N3O3S B2816387 4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide CAS No. 1396863-36-7](/img/structure/B2816387.png)
4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a methyl group (-CH3), a pyrazolo[1,5-a]pyridine group, and a benzenesulfonamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-a]pyridine group suggests that this compound likely has a bicyclic structure. The methoxy and methyl groups are likely attached to the benzene ring, while the benzenesulfonamide group is likely attached to the pyrazolo[1,5-a]pyridine ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the methoxy group might undergo substitution reactions, while the benzenesulfonamide group might participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the functional groups present .作用机制
4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide inhibits CDK9 by binding to its active site. CDK9 is a kinase, which means it adds phosphate groups to other proteins. This compound prevents CDK9 from adding phosphate groups to its substrates, leading to a decrease in gene expression. This mechanism of action makes this compound a promising candidate for the treatment of various diseases, including cancer and viral infections.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. However, more research is needed to determine the full extent of this compound's biochemical and physiological effects.
实验室实验的优点和局限性
4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of CDK9, and its mechanism of action is well understood. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to its use. For example, it may have off-target effects on other kinases, leading to unintended consequences. Additionally, its effects may be cell-type specific, meaning that it may not be effective in all cell types.
未来方向
There are several future directions for research on 4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide. One area of interest is its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, but more research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of viral infections. This compound has been shown to inhibit the replication of HIV in vitro, but more research is needed to determine its efficacy in vivo. Additionally, more research is needed to determine the full extent of this compound's biochemical and physiological effects, as well as its potential off-target effects on other kinases.
合成方法
The synthesis of 4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide involves several steps. The first step is the preparation of pyrazolo[1,5-a]pyridine, which is achieved by reacting 2-chloropyridine with hydrazine hydrate. The resulting pyrazolo[1,5-a]pyridine is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride to obtain the intermediate compound. Finally, the intermediate compound is reacted with methylamine to yield this compound.
科学研究应用
4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It is a potent inhibitor of CDK9, which is involved in the regulation of gene expression. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the expression of many genes, including those involved in cell growth and division. This compound has been shown to inhibit the activity of CDK9, leading to a decrease in the expression of these genes.
安全和危害
属性
IUPAC Name |
4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-12-9-14(6-7-16(12)22-2)23(20,21)18-11-13-10-17-19-8-4-3-5-15(13)19/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRIDCWEDFEYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

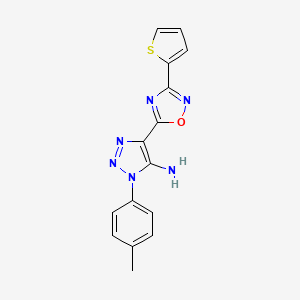

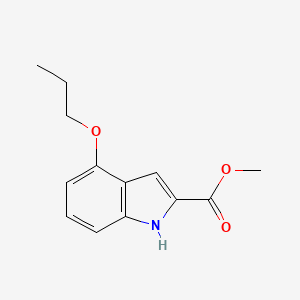
![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816307.png)

![2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816313.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/no-structure.png)
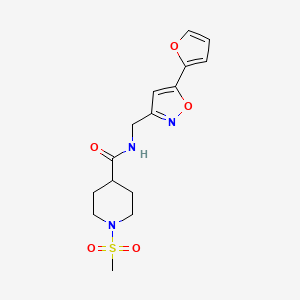
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2816318.png)

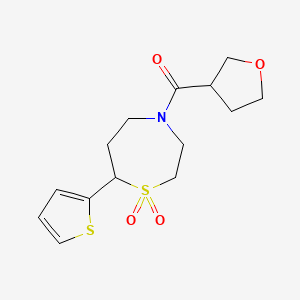
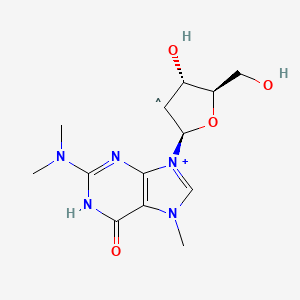
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2816326.png)
![4-tert-butyl-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2816327.png)